

Rhamnetin Tetraacetate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Rhamnetin Tetraacetate	
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For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of **Rhamnetin Tetraacetate**, covering its chemical structure, properties, and biological activities, with a focus on its potential as a therapeutic agent.

Chemical Structure and Identification

Rhamnetin tetraacetate is the acetylated derivative of Rhamnetin, a naturally occurring Omethylated flavonoid. The acetylation of the four hydroxyl groups enhances its lipophilicity, which can influence its bioavailability and biological activity.

Table 1: Chemical Identification of Rhamnetin Tetraacetate



Identifier	Value	Citation
Systematic Name	3,5-bis(acetyloxy)-2-(3,4-bis(acetyloxy)phenyl)-7-methoxy-4H-1-benzopyran-4-one	[1]
CAS Number	16280-26-5	[2]
Molecular Formula	C24H20O11	[1]
SMILES	CC(=O)Oc1ccc(cc1OC(=O)C)- c2c(c(=O)c3c(cc(cc3o2)OC)O C(=O)C)OC(=O)C	[1]
InChI	InChI=1S/C24H20O11/c1- 11(25)31-17-7-6-15(8- 18(17)32-12(2)26)23-24(34- 14(4)28)22(29)21-19(33- 13(3)27)9-16(30-5)10- 20(21)35-23/h6-10H,1-5H3	[1]

Physicochemical Properties

The key physicochemical properties of **Rhamnetin Tetraacetate** are summarized below. These properties are crucial for its handling, formulation, and in vitro/in vivo testing.

Table 2: Physicochemical Properties of Rhamnetin Tetraacetate

Property	Value	Citation
Molecular Weight	484.41 g/mol	[1][3]
Appearance	Needles	[3]
Melting Point	189-190 °C	[3]
Solubility	Soluble in acetone + methanol	[3]
Storage Temperature	-20°C	[2]



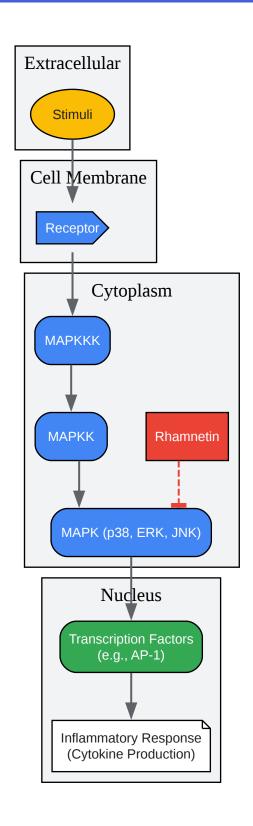
Biological Activity and Signaling Pathways

Rhamnetin Tetraacetate is recognized as a potent antiplatelet compound, capable of strongly inhibiting platelet aggregation induced by various agonists such as arachidonic acid, collagen, and Platelet-Activating Factor (PAF).[2][4] The biological activities of its parent compound, Rhamnetin, are more extensively studied and provide insights into the potential mechanisms of Rhamnetin Tetraacetate. Rhamnetin exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[5][6][7][8][9] These effects are mediated through the modulation of several key signaling pathways.

MAPK Signaling Pathway

Rhamnetin has been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the downstream targets p38, ERK, and JNK.[1][4] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.





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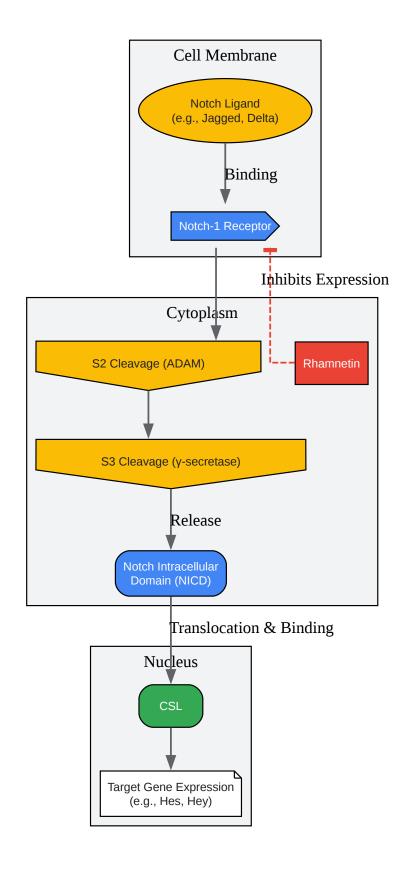
Caption: Rhamnetin's inhibition of the MAPK signaling pathway.



Notch-1 Signaling Pathway

Rhamnetin has been demonstrated to suppress the Notch-1 signaling pathway, which is crucial in cell proliferation, differentiation, and survival. By inhibiting Notch-1, Rhamnetin can induce apoptosis in cancer cells and enhance radiosensitivity.[3]





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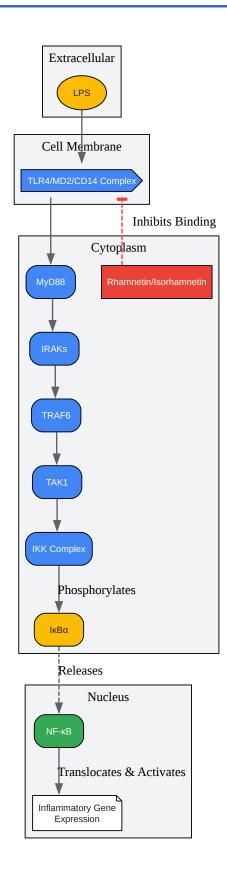
Caption: Rhamnetin's inhibitory effect on the Notch-1 signaling pathway.



TLR4 Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering inflammatory responses. Isorhamnetin, an isomer of rhamnetin, has been shown to inhibit this pathway. Given the structural similarity, it is plausible that rhamnetin and its tetraacetate derivative may also modulate TLR4 signaling.[10][11]





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Caption: Postulated inhibition of the TLR4 signaling pathway.



Experimental Protocols

This section outlines key experimental methodologies relevant to the synthesis, purification, and biological evaluation of **Rhamnetin Tetraacetate**.

Synthesis of Rhamnetin Tetraacetate

Rhamnetin tetraacetate can be synthesized from its parent compound, Rhamnetin, through acetylation. A general procedure for the acetylation of flavonoids involves the use of acetic anhydride in the presence of a base such as pyridine. A more specific synthesis can be adapted from the acetylation of the structurally similar flavonoid, quercetin.

Protocol: Acetylation of Rhamnetin

- Dissolve Rhamnetin in pyridine.
- Add acetic anhydride dropwise to the solution.
- Stir the reaction mixture at room temperature for a designated period (e.g., 3 hours).
- Dilute the reaction mixture with a suitable organic solvent (e.g., CH2Cl2).
- Wash the organic layer with an acidic aqueous solution (e.g., 3 M HCl) to remove pyridine.
- Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and filter.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude Rhamnetin Tetraacetate by silica gel flash chromatography.

Purification

The primary method for the purification of Rhamnetin and its derivatives is crystallization.[12] For **Rhamnetin Tetraacetate**, recrystallization from a solvent mixture such as acetone and methanol is effective.[3] Column chromatography is also a standard procedure for purifying flavonoid derivatives.

Protocol: Purification by Crystallization



- Dissolve the crude **Rhamnetin Tetraacetate** in a minimal amount of hot acetone.
- Slowly add methanol to the solution until turbidity is observed.
- Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold methanol.
- Dry the purified crystals under vacuum.

Platelet Aggregation Assay

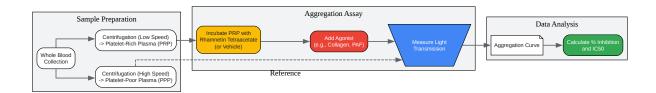
The antiplatelet activity of **Rhamnetin Tetraacetate** can be evaluated using a platelet aggregation assay, commonly performed using light transmission aggregometry (LTA).[6]

Protocol: Light Transmission Aggregometry

- Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
 - Centrifuge the blood at a low speed (e.g., 194 x g for 18 minutes) to obtain PRP.
 - Centrifuge the remaining blood at a high speed (e.g., 1465 x g for 20 minutes) to obtain PPP, which is used as a reference (100% aggregation).[6]
- Assay Procedure:
 - Adjust the platelet count in the PRP if necessary.
 - Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.
 - Add the test compound (Rhamnetin Tetraacetate at various concentrations) or vehicle control to the PRP and incubate for a short period.



- Initiate platelet aggregation by adding an agonist (e.g., arachidonic acid, collagen, or PAF).
- Monitor the change in light transmission through the sample over time. An increase in light transmission corresponds to platelet aggregation.
- Data Analysis:
 - The extent of aggregation is quantified as the maximum percentage change in light transmission, with PPP as the 100% reference.
 - Calculate the IC50 value for **Rhamnetin Tetraacetate** to determine its potency.



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